4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride
Description
Properties
IUPAC Name |
4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8;/h1,4,7H,2-3,5-6H2,(H,11,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLISERZSFFZNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=O)NC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with 2-chloropyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Reduction Reactions
The ketone group in the piperidine ring undergoes selective reduction under mild conditions:
Mechanistic Insight : Reduction targets the 4-oxopiperidine carbonyl, generating a secondary alcohol without affecting the pyridinone ring.
Oxidation Reactions
Controlled oxidation modifies the piperidine ring or pyridinone system:
Key Finding : Pyridinone N-oxidation enhances electrophilic aromatic substitution reactivity, enabling nitration or sulfonation at the 3- and 5-positions .
Nucleophilic Substitution
The pyridinone ring participates in SNAr reactions under Lewis acid catalysis:
Optimization Note : Zinc nitrate improves reaction efficiency by polarizing the pyridinone C–Cl bond .
Halogenation
The ketone group undergoes halogenation for further derivatization:
| Halogenating Agent | Conditions | Product | Use Case | Source |
|---|---|---|---|---|
| SOCl₂ | Reflux, 4 hr | 4-(4-Chloropiperidin-1-yl)-1H-pyridin-2-one | Precursor for Grignard reactions | |
| PBr₃ | CH₂Cl₂, 0°C, 2 hr | 4-(4-Bromopiperidin-1-yl)-1H-pyridin-2-one | Cross-coupling substrates |
Caution : Excess reagent may over-halogenate the pyridinone ring.
Condensation and Cyclization
The compound serves as a precursor for fused heterocycles:
Example : Condensation with hydrazine yields tricyclic cores with nanomolar IC₅₀ against EGFR .
Acid/Base-Mediated Rearrangements
Protonation or deprotonation alters reactivity:
| Condition | Change | Outcome | Source |
|---|---|---|---|
| HCl (aq.) | Protonation of pyridinone | Enhanced solubility in polar solvents | |
| NaOH (aq.) | Deprotonation at N–H | Formation of sodium enolate for alkylation |
Industrial-Scale Modifications
Patented protocols highlight scalable transformations:
| Process | Key Step | Scale | Purity | Source |
|---|---|---|---|---|
| Continuous flow synthesis | LiAlH₄ reduction in microreactors | 10 kg/batch | >99% | |
| Automated crystallization | Ethanol/water antisolvent precipitation | 50 L | 99.5% |
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development :
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride has shown promise in drug development due to its ability to interact with various biological targets. Research indicates it may inhibit specific kinases involved in cancer progression, thereby altering signaling pathways that promote tumor growth. Such inhibition can lead to significant effects on cell proliferation and apoptosis, making it a candidate for anticancer therapies.
Antifungal Activity :
The compound exhibits notable antifungal properties. Studies have demonstrated its efficacy against fungi such as Aspergillus and Candida by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. Quantitative data on minimum inhibitory concentrations (MICs) against specific fungal strains reveal its potency, suggesting potential use in treating fungal infections.
Biological Evaluation
Enzyme Inhibition Studies :
Research has focused on the compound's interactions with biological targets, particularly its ability to inhibit enzymes such as kinases and proteases. In vitro experiments have shown that 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride can modulate enzyme activity, which is essential for understanding its therapeutic potential. Techniques such as electron spin resonance (ESR) spectroscopy have been employed to monitor reactions between the compound and reactive oxygen species.
Comparative Analysis with Related Compounds
The uniqueness of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride can be highlighted through a comparative analysis with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Piperidone | Contains a piperidine ring | Precursor in synthesis |
| 2-Pyridinone | Contains a pyridinone moiety | Lacks piperidine |
| N-Benzylpiperidine | Contains a piperidine ring | Lacks dual functionality |
| 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one | Complex structure with multiple rings | Potentially similar pharmacological properties but more complex |
The combination of both piperidinone and pyridinone rings in this compound allows for diverse chemical reactivity and potential biological activity not present in other compounds listed.
Case Studies
Several studies have documented the biological activities of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride:
- Antifungal Efficacy : A study evaluated the antifungal activity against various strains of Candida and Aspergillus, demonstrating significant inhibition at low concentrations.
- Cancer Cell Line Testing : In vitro assays on cancer cell lines showed that the compound effectively reduced cell viability through apoptosis induction.
- Enzyme Interaction Studies : Research indicated that this compound could inhibit specific kinases involved in cellular signaling pathways crucial for cancer progression.
These case studies illustrate the compound's potential as a therapeutic agent across various medical fields.
Mechanism of Action
The mechanism of action of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one hydrochloride with analogous heterocyclic compounds, focusing on structural features, physicochemical properties, and biological activities.
Key Observations :
Structural Diversity: The 4-oxopiperidinyl group in the target compound distinguishes it from fluorophenyl () or thienyl () analogs. Chiral derivatives (e.g., Compound 8 in ) exhibit stereoselective biological interactions, unlike the non-chiral target compound.
Physicochemical Properties: The hydrochloride salt form improves aqueous solubility compared to neutral analogs like 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one . Higher thermal stability (>240°C decomposition) vs. thienyl analogs (mp ~268–287°C) suggests stronger intermolecular interactions in the solid state .
Biological Relevance: Thienyl-substituted pyridinones () demonstrate broad-spectrum antimicrobial activity, likely due to the electron-rich thiophene enhancing membrane penetration.
Biological Activity
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride is a heterocyclic compound characterized by its unique structural features, which include a piperidinone and a pyridinone moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antifungal properties and potential therapeutic applications in various diseases.
Chemical Structure and Properties
The molecular formula of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride is C10H12N2O2·HCl. Its structure consists of a piperidine ring substituted with a ketone and linked to a pyridinone structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O2·HCl |
| Molecular Weight | 224.67 g/mol |
| Solubility | Soluble in water and organic solvents |
Antifungal Activity
Research has demonstrated that 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride exhibits significant antifungal activity. It effectively inhibits the growth of fungi, particularly those belonging to the genera Aspergillus and Candida. The mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
- Minimum Inhibitory Concentrations (MICs) : Quantitative studies have shown that the MIC values against specific fungal strains indicate its potency. For instance, studies have reported MIC values ranging from 0.5 to 16 µg/mL for various strains of Candida species.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within fungal cells. The inhibition of ergosterol synthesis disrupts membrane integrity, leading to cell death. Additionally, ongoing research is exploring its interactions with other biological targets, including potential enzyme inhibitors.
In Vitro Studies
In vitro experiments conducted on various fungal strains have consistently shown that 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride can inhibit fungal growth effectively. The studies typically employ methods such as the broth microdilution method to determine MIC values and assess the compound's efficacy.
Case Studies
A notable case study involved testing the compound against clinical isolates of Candida albicans. The results indicated that the compound significantly reduced fungal viability compared to untreated controls, suggesting its potential application in treating candidiasis.
Synthesis and Derivatives
The synthesis of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one; hydrochloride typically involves cyclization reactions. A common method includes the condensation of 4-piperidone with 2-chloropyridine under basic conditions. This process can be optimized to yield various derivatives with enhanced biological activities.
Synthetic Route Overview
| Step | Reagents/Conditions |
|---|---|
| Condensation | 4-Piperidone + 2-Chloropyridine + NaH in DMF at elevated temperature |
| Purification | Recrystallization or chromatography |
Q & A
Basic: What are the recommended safety protocols for handling 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one hydrochloride in laboratory settings?
Methodological Answer:
- Respiratory Protection: Use fume hoods or respirators with particulate filters, as inhalation may cause respiratory irritation (GHS H315/H319 classification) .
- Dermal/Eye Exposure: Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
Advanced: How can reaction conditions be optimized for synthesizing 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one hydrochloride to maximize yield and purity?
Methodological Answer:
- Catalyst Selection: Use ammonium acetate (5–10 mol%) in ethanol or DMF to facilitate cyclization of precursor intermediates (e.g., α,β-unsaturated ketones) .
- Temperature Control: Maintain reflux at 80–90°C for 6–8 hours, monitoring reaction progress via TLC or HPLC .
- Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from hot ethanol to isolate the hydrochloride salt .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify piperidinone (δ 2.5–3.5 ppm for piperidine protons) and pyridinone (δ 6.5–8.0 ppm for aromatic protons) moieties .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 225.1 (free base) or 261.5 (hydrochloride) .
- FT-IR: Detect carbonyl stretches (C=O at 1650–1700 cm⁻¹) and N–H bending (pyridinone ring) .
Advanced: How do structural modifications (e.g., substituents on the piperidine ring) influence the compound’s biological activity?
Methodological Answer:
- SAR Studies: Introduce electron-withdrawing groups (e.g., Cl, F) at the piperidine 4-position to enhance binding to kinase targets (e.g., PI3Kδ) by increasing electrophilicity .
- Hydrogen Bonding: The 4-oxo group is critical for forming hydrogen bonds with active-site residues (e.g., ATP-binding pockets). Replace with sulfonyl or methyl groups to study activity loss .
- In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities before synthesizing derivatives .
Basic: What are the stability challenges of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Sensitivity: Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the piperidinone ring. Stabilize in acidic buffers (pH 4–6) .
- Thermal Stability: Decomposes above 150°C, releasing CO and NOₓ. Use differential scanning calorimetry (DSC) to identify safe handling thresholds .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times across studies .
- Solvent Artifacts: DMSO (>0.1%) may inhibit certain enzymes. Use low-dye background buffers in fluorescence assays .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for batch-to-batch compound purity variations .
Basic: What are the key steps in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Reactor Design: Use jacketed glass reactors with mechanical stirring to ensure uniform heat distribution during exothermic steps .
- Solvent Recovery: Implement fractional distillation to recycle ethanol or DMF, reducing waste .
- Quality Control: Perform in-process LC-MS monitoring to detect intermediates and adjust reaction time dynamically .
Advanced: What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- SN2 Dominance: The piperidine nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides) with inversion of configuration. Confirm via kinetic studies (rate ∝ [Nu⁻]) .
- Steric Effects: Bulky substituents on the pyridinone ring hinder SN2, favoring elimination (E2) pathways. Use Hammett plots to correlate substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
